4-(oxolan-2-ylmethoxy)benzonitrile

Description

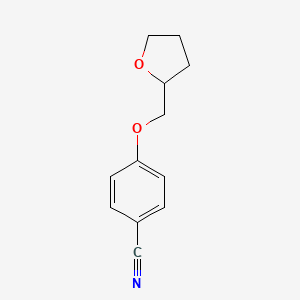

4-(Oxolan-2-ylmethoxy)benzonitrile is a nitrile-containing aromatic compound featuring a tetrahydrofuran-derived ether substituent. Its IUPAC name, this compound, reflects the para-substituted benzonitrile core with a methoxy group linked to the 2-position of an oxolane (tetrahydrofuran) ring. The compound has a CAS registry number of 1017033-37-2 and is commercially available with a purity of 98% .

Properties

IUPAC Name |

4-(oxolan-2-ylmethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c13-8-10-3-5-11(6-4-10)15-9-12-2-1-7-14-12/h3-6,12H,1-2,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMIJDHPPGNZLRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)COC2=CC=C(C=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxolan-2-ylmethoxy)benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-hydroxybenzonitrile attacks the oxirane ring, leading to the formation of the oxolan-2-ylmethoxy group.

Reaction Conditions:

Reactants: 4-hydroxybenzonitrile, oxirane

Catalyst: Potassium carbonate

Solvent: Dimethylformamide (DMF)

Temperature: 80-100°C

Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-ylmethoxy)benzonitrile undergoes various chemical reactions, including:

Oxidation: The oxolan-2-ylmethoxy group can be oxidized to form a corresponding lactone.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzonitrile ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nitration with concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

Oxidation: Formation of a lactone derivative.

Reduction: Formation of 4-(oxolan-2-ylmethoxy)benzylamine.

Substitution: Formation of nitro or halogenated derivatives of this compound.

Scientific Research Applications

4-(Oxolan-2-ylmethoxy)benzonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of 4-(oxolan-2-ylmethoxy)benzonitrile depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The oxolan-2-ylmethoxy group can enhance the compound’s solubility and bioavailability, while the benzonitrile group can interact with hydrophobic pockets in target proteins.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The structural and functional diversity of compounds related to 4-(oxolan-2-ylmethoxy)benzonitrile is highlighted below, with key differences influencing their physicochemical and electronic behaviors:

Functional Group Variations

- 3-(Oxolan-2-ylmethoxy)propanenitrile (CA-5667): This compound replaces the benzonitrile core with a propanenitrile chain.

- 3-(Oxolan-2-yl)propanoic acid (CA-5412) and 3-(Oxolan-3-yl)propanoic acid (QK-2342): These derivatives substitute the nitrile group with carboxylic acid, introducing higher polarity and acidity. The oxolan substitution position (2-yl vs. 3-yl) may alter steric interactions and hydrogen-bonding capabilities .

Substituent Position and Electronic Effects

- 4-Chloro-2-[(oxan-4-yl)amino]benzonitrile (): This compound features chloro and amino substituents on the benzene ring. The electron-withdrawing chloro group and electron-donating amino group create distinct electronic effects compared to the electron-donating oxolan-methoxy group in this compound. Such differences could influence reactivity in cross-coupling reactions or binding affinity in biological systems .

Electronic and Spectroscopic Properties

The oxolan-methoxy group in this compound introduces steric bulk and moderate electron-donating effects, which may impact its fluorescence and solvation behavior. Studies on twisted intramolecular charge-transfer (TICT) states suggest that steric hindrance from substituents like oxolan can restrict molecular planarization, reducing fluorescence quantum yields . In contrast, compounds like 3-(oxolan-2-ylmethoxy)propanenitrile (CA-5667) lack extended conjugation, likely exhibiting weaker fluorescence signals .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Purity | Core Structure | Functional Group | Key Substituent |

|---|---|---|---|---|---|

| This compound | 1017033-37-2 | 98% | Benzonitrile | Nitrile | Oxolan-2-ylmethoxy (para) |

| 3-(Oxolan-2-ylmethoxy)propanenitrile | 5338-10-3 | 96% | Propanenitrile | Nitrile | Oxolan-2-ylmethoxy |

| 3-(Oxolan-2-yl)propanoic acid | 935-12-6 | 95% | Propanoic acid | Carboxylic acid | Oxolan-2-yl |

| 4-Chloro-2-[(oxan-4-yl)amino]benzonitrile | N/A | N/A | Benzonitrile | Nitrile, Amine, Chloro | Oxan-4-ylamino (ortho), Chloro (para) |

Sources:

Biological Activity

4-(Oxolan-2-ylmethoxy)benzonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The compound features a methoxy group and an oxolane moiety, which may influence its interaction with biological systems. This article reviews the available literature on its biological activity, focusing on enzyme inhibition, antimicrobial properties, and anticancer potential.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H13NO2

- IUPAC Name : this compound

The presence of both aromatic and aliphatic characteristics in its structure suggests diverse reactivity and interaction profiles with biomolecules.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Enzyme inhibition is crucial in regulating metabolic pathways and can lead to therapeutic applications. Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic processes, although detailed mechanisms remain to be elucidated.

Antimicrobial Properties

The compound has been studied for its antimicrobial activity. A series of tests have shown that this compound exhibits significant inhibitory effects against various bacterial strains. The minimal inhibitory concentrations (MICs) were determined through standard broth dilution methods, demonstrating its potential as an antimicrobial agent.

Anticancer Potential

In vitro studies have explored the anticancer properties of this compound against several cancer cell lines. The compound showed cytotoxic effects, leading to reduced cell viability in treated cells compared to controls. The mechanism of action appears to involve apoptosis induction, although further research is necessary to confirm these findings and understand the underlying pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes | |

| Antimicrobial | Effective against multiple bacterial strains | |

| Anticancer | Induces cytotoxicity in cancer cell lines |

Case Study: Anticancer Activity

A notable case study investigated the effects of this compound on human breast cancer cells (MCF-7). The study involved treating cells with varying concentrations of the compound over 24 hours. Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. Flow cytometry analysis confirmed increased rates of early and late apoptotic cells following treatment.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.